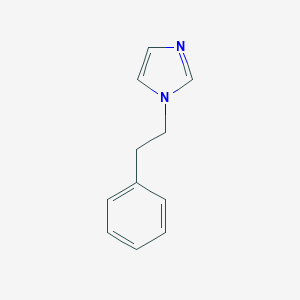
1-苯乙基-1H-咪唑
概述
描述
1-Phenethyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a phenethyl group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The phenethyl group enhances the compound’s lipophilicity, making it a valuable intermediate in various chemical syntheses.
科学研究应用
1-Phenethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other functional materials
作用机制
Target of Action
1-Phenethyl-1H-imidazole is a complex molecule that interacts with multiple targets. The primary targets include various enzymes such as monomeric sarcosine oxidase, nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, myoglobin, nitric oxide synthase, inducible, adenylate kinase 2, mitochondrial, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biochemical processes, including energy production, protein synthesis, and cellular signaling.
Mode of Action
The interaction of 1-Phenethyl-1H-imidazole with its targets leads to a series of biochemical changes. For instance, it can inhibit or enhance the activity of the target enzymes, leading to alterations in the metabolic pathways they are involved in . The exact mode of action can vary depending on the specific target and the cellular context.
Biochemical Pathways
1-Phenethyl-1H-imidazole affects several biochemical pathways. For example, it can influence the biosynthesis of histidine and purines . The imidazole group in histidine acts as a catalytic moiety, allowing it to act as an acid or a base. On the other hand, the de novo biosynthesis of purines starts with an activated ribose, and all the successive intermediates are ribotides .
Pharmacokinetics
It is known that similar compounds, such as etomidate, are potent, short-acting, and safe intravenous hypnotics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds significantly impact their bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 1-Phenethyl-1H-imidazole’s action are diverse due to its interaction with multiple targets. These effects can range from changes in enzyme activity and metabolic pathways to alterations in cellular signaling . The specific effects depend on the cellular context and the particular targets involved.
Action Environment
The action, efficacy, and stability of 1-Phenethyl-1H-imidazole can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific cellular context. For instance, the synthesis of 1-Phenethyl-1H-imidazole involves specific conditions and reagents .
生化分析
Biochemical Properties
1-Phenethyl-1H-imidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been shown to act as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, 1-Phenethyl-1H-imidazole interacts with other biomolecules through hydrogen bonds, van der Waals forces, and hydrophobic interactions, which facilitate its binding to target sites .
Cellular Effects
The effects of 1-Phenethyl-1H-imidazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-Phenethyl-1H-imidazole can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy balance .
Molecular Mechanism
At the molecular level, 1-Phenethyl-1H-imidazole exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, its inhibition of nitric oxide synthase results in decreased production of nitric oxide, which can influence various physiological responses . Additionally, 1-Phenethyl-1H-imidazole can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenethyl-1H-imidazole have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that 1-Phenethyl-1H-imidazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Phenethyl-1H-imidazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications of 1-Phenethyl-1H-imidazole.
Metabolic Pathways
1-Phenethyl-1H-imidazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects .
Transport and Distribution
Within cells and tissues, 1-Phenethyl-1H-imidazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Phenethyl-1H-imidazole is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the mitochondria can impact cellular energy production and apoptosis . Understanding the subcellular distribution of 1-Phenethyl-1H-imidazole is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Phenethyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the oxidative sulfhydrylation of specific precursors to obtain high-purity products .
Industrial Production Methods
Industrial production of 1-phenethyl-1H-imidazole often employs multi-component reactions that enable the synthesis of highly substituted imidazole derivatives. These reactions typically involve α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate .
化学反应分析
Types of Reactions
1-Phenethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various amine derivatives.
相似化合物的比较
1-Phenethyl-1H-imidazole can be compared with other imidazole derivatives such as:
- 2-Phenyl-1H-imidazole
- 4-Phenyl-1H-imidazole
- 1-Benzyl-1H-imidazole
These compounds share similar structural features but differ in their substituent positions and functional groups, which can significantly affect their chemical properties and applications. For example, 2-phenyl-1H-imidazole is known for its antimicrobial activity, while 4-phenyl-1H-imidazole is used in the synthesis of pharmaceuticals .
1-Phenethyl-1H-imidazole stands out due to its unique phenethyl group, which enhances its lipophilicity and makes it a versatile intermediate in various chemical syntheses.
属性
IUPAC Name |
1-(2-phenylethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-11(5-3-1)6-8-13-9-7-12-10-13/h1-5,7,9-10H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSENHTOBLYRWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436861 | |
| Record name | 1-phenethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49823-14-5 | |
| Record name | 1-phenethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenethylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-phenethyl-1H-imidazole in the synthesis of alcaftadine?
A1: 1-phenethyl-1H-imidazole serves as a crucial building block in the synthesis of alcaftadine. [, ] It reacts with N-methyl-4-piperidine carboxylate or N-methyl-4-piperidine formyl chloride hydrochloride under alkaline conditions to form a key intermediate, [4-(1-methylpiperidine)][2-(1-phenethyl-1H-imidazole-)]-methanone. This intermediate is further processed to yield the final alcaftadine molecule. [, ]
Q2: What are the advantages of the synthetic routes employing 1-phenethyl-1H-imidazole for alcaftadine production?
A2: The utilization of 1-phenethyl-1H-imidazole in alcaftadine synthesis offers several advantages:
- Simplified Synthesis: The reaction pathway using this intermediate streamlines the overall synthesis of alcaftadine, making it more efficient. [, ]
- Reduced Environmental Impact: This approach minimizes waste generation compared to alternative methods, contributing to a greener production process. []
- Cost-Effectiveness: The readily available and affordable nature of the starting materials and reagents used in these synthetic routes makes the production of alcaftadine more economical. []
- High Yield: The reactions involving 1-phenethyl-1H-imidazole typically result in high yields of the desired alcaftadine intermediate, enhancing the overall efficiency of the synthesis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
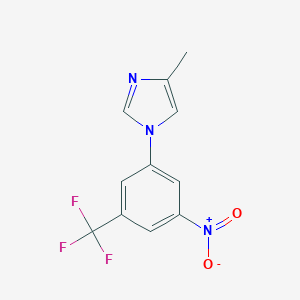
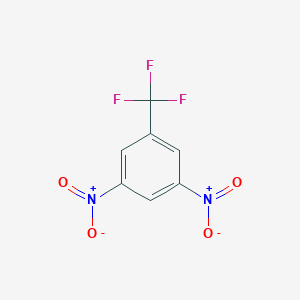
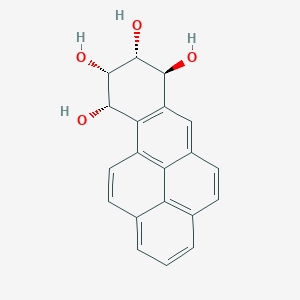
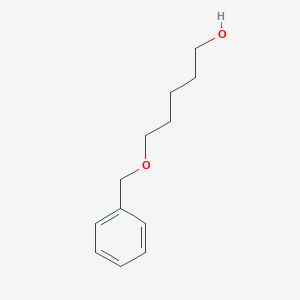

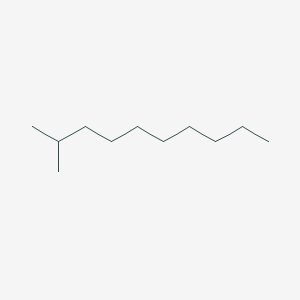
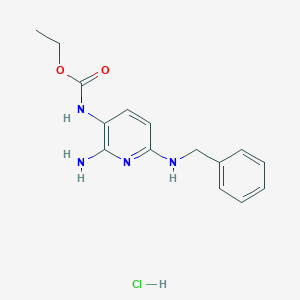
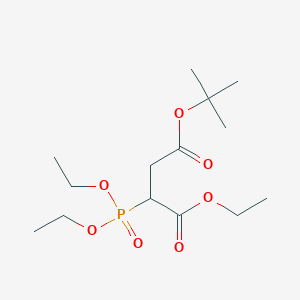
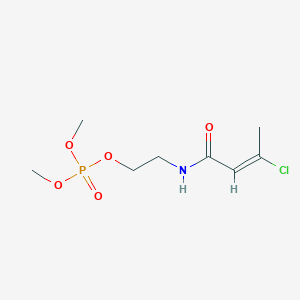
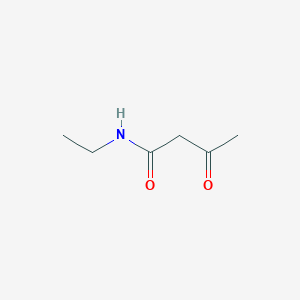
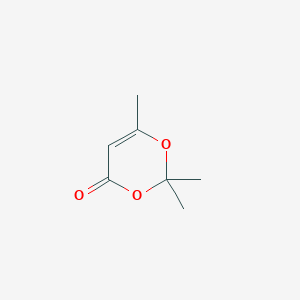
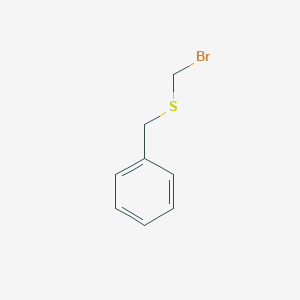
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B42176.png)

